2-{[4-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid
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Overview
Description
2-{[4-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid is a compound that features a bromophenyl group attached to an imidazole ring, which is further connected to a sulfanyl acetic acid moiety. This compound is part of the broader class of imidazole derivatives, which are known for their diverse biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors such as glyoxal and ammonia.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via electrophilic aromatic substitution reactions.
Attachment of the Sulfanyl Acetic Acid Moiety: This step involves the formation of a thioether linkage between the imidazole ring and the acetic acid moiety, often through S-alkylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Common industrial techniques include continuous flow synthesis and the use of automated reactors to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or reduce the imidazole ring.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives and reduced imidazole rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[4-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[4-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Shares the bromophenyl group but lacks the imidazole ring.
Imidazole derivatives: Compounds like metronidazole and omeprazole, which also contain the imidazole ring.
Uniqueness
2-{[4-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid is unique due to its combination of a bromophenyl group, an imidazole ring, and a sulfanyl acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[[5-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2S/c12-8-3-1-7(2-4-8)9-5-13-11(14-9)17-6-10(15)16/h1-5H,6H2,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYCKYSMGJIBPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N2)SCC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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